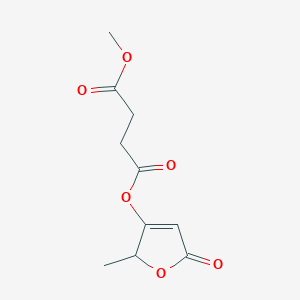

Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate

CAS No.: 61222-85-3

Cat. No.: VC17276996

Molecular Formula: C10H12O6

Molecular Weight: 228.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61222-85-3 |

|---|---|

| Molecular Formula | C10H12O6 |

| Molecular Weight | 228.20 g/mol |

| IUPAC Name | 1-O-methyl 4-O-(2-methyl-5-oxo-2H-furan-3-yl) butanedioate |

| Standard InChI | InChI=1S/C10H12O6/c1-6-7(5-10(13)15-6)16-9(12)4-3-8(11)14-2/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | OCUCWKDJXROTLW-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(=CC(=O)O1)OC(=O)CCC(=O)OC |

Introduction

Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate is an organic compound with a unique molecular structure featuring a furan ring and various functional groups. It is also known by its IUPAC name, 1-O-methyl 4-O-(2-methyl-5-oxo-2H-furan-3-yl) butanedioate, and has a CAS number of 61222-85-3. This compound has garnered attention in both synthetic organic chemistry and medicinal research due to its potential applications and interesting chemical properties.

Synthesis and Reactions

The synthesis of methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate typically involves multi-step processes. A common synthetic route begins with the precursor 4-methylfuranone, which undergoes a series of reactions including oxidation, reduction, and esterification to yield the target compound. Common reagents involved in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Conditions such as controlled temperatures and pH levels are crucial for optimizing yields and purity during these transformations.

Biological Activities and Applications

Research indicates that methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate exhibits various biological activities, including potential anti-inflammatory and anticancer properties. The exact mechanisms of action involve interactions with specific molecular targets that influence biochemical pathways relevant to disease processes. This compound has several scientific applications, highlighting its versatility and significance in both academic research and industrial contexts.

Comparison with Similar Compounds

Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate shares structural similarities with several other compounds, such as:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate | Contains an amino group; potential for different biological activities. | |

| Methyl 4-hydroxyfuran-3-carboxylate | Hydroxyl group provides different reactivity; used in various organic syntheses. | |

| Ethyl 2-methylfuran-3-carboxylate | Ethyl instead of methyl group; alters solubility and reactivity patterns. |

These compounds highlight the uniqueness of methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate through its specific functional groups and structural characteristics that influence its reactivity and biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume